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molecular formula C9H10FNO B8716632 Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]-

Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]-

Cat. No. B8716632
M. Wt: 167.18 g/mol
InChI Key: ZLTDLMUWJMSUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04997840

Procedure details

A mixture of 2',5'-difluoroacetophenone (20 g), methylamine (33% w/w solution in industrial methylated spirit, 31ml), industrial methylated spirit (30 ml) and copper powder (0.2 g) was heated at 80° in a sealed pressure vessel for 24 hours. The reaction mixture was allowed to cool to ambient temperature and the mixture washed out of the vessel with industrial methylated spirit (2×30 ml). A solution of sodium sulphide nonahydrate (1 g) in water (10 ml) was added to the combined reaction mixture and washings and the mixture heated to 50° for 15 minutes. The mixture was filtered through diatomaceous earth (sold under the trade name CELITE) and the filter bed washed with industrial methylated spirit (50 ml). The combined filtrate and washings were evaporated to give an oil which was stirred with hydrochloric acid (5M, 80 ml) overnight. The mixture was adjusted to pH 8-9 using aqueous sodium hydroxide (specific gravity 1.5) and then extracted with dichloromethane (3×100 ml). The combined extracts were dried over magnesium sulphate and the solvent removed by distillation. The residue was extracted with diethyl ether (100 ml), the extract treated with activated charcoal (5 g) and the solvent removed by distillation. The residue was purified by flash chromatography on a silica gel column eluted with dichloromethane:petroleum ether (1:1) to give the novel compound 5'-fluoro-2'-(methylamino)acetophenone, m.p. 43°-45°.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
30 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[CH3:12][NH2:13].[OH-].[Na+]>[Cu].Cl>[F:8][C:5]1[CH:6]=[CH:7][C:2]([NH:13][CH3:12])=[C:3]([C:9](=[O:11])[CH3:10])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)C(C)=O
Name
Quantity
31 mL
Type
reactant
Smiles
CN
Name
industrial methylated spirit
Quantity
30 mL
Type
solvent
Smiles
Name
copper
Quantity
0.2 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 80° in a sealed pressure vessel for 24 hours
Duration
24 h
WASH
Type
WASH
Details
the mixture washed out of the vessel with industrial methylated spirit (2×30 ml)
ADDITION
Type
ADDITION
Details
A solution of sodium sulphide nonahydrate (1 g) in water (10 ml) was added to the combined reaction mixture and washings
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 50° for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through diatomaceous earth (
WASH
Type
WASH
Details
washed with industrial methylated spirit (50 ml)
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil which
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with diethyl ether (100 ml)
ADDITION
Type
ADDITION
Details
the extract treated with activated charcoal (5 g)
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on a silica gel column
WASH
Type
WASH
Details
eluted with dichloromethane:petroleum ether (1:1)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C1)C(C)=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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